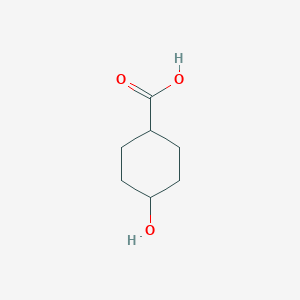

trans-4-Hydroxycyclohexanecarboxylic acid

概要

説明

Trans-4-Hydroxycyclohexanecarboxylic acid is a substrate for cyclohexanecarboxylic acid production. It is also a by-product of intestinal bacterial metabolism that is excreted via urine .

Chemical Reactions Analysis

Trans-4-Hydroxycyclohexanecarboxylic acid is a substrate for cyclohexanecarboxylic acid production . It is also a by-product of intestinal bacterial metabolism .Physical And Chemical Properties Analysis

Trans-4-Hydroxycyclohexanecarboxylic acid has a molecular weight of 144.17 . It is a solid at 20 degrees Celsius . Its solubility in methanol is almost transparent .科学的研究の応用

Drug Development

trans-4-Hydroxycyclohexanecarboxylic acid serves as a substrate for cyclohexanecarboxylic acid production, which is a by-product of intestinal bacterial metabolism and can be excreted via the urinary tract. This compound is utilized in the synthesis of various pharmaceuticals .

Organic Synthesis

In organic chemistry, trans-4-Hydroxycyclohexanecarboxylic acid is used as a reagent for synthesizing pyrazole-pyrimidine compounds, which act as TTK inhibitors with potential antitumor activity. It’s also involved in the preparation of benzimidazole derivatives that exhibit selective inhibitory activity against Janus kinase 1 (JAK1), which are important in cancer research .

Catalyst Preparation

This compound is used in catalyst preparation methods that involve the synthesis of cis- and trans-4-hydroxycyclohexanecarboxylic acid, which are crucial intermediates in various chemical reactions .

mRNA Synthesis

trans-4-Hydroxycyclohexanecarboxylic acid is involved in the in vitro transcription process for synthesizing capped mRNA with modified nucleotides and Poly(A) tails, which are essential for protein translation in cell biology studies .

Safety and Hazards

作用機序

Target of Action

Trans-4-Hydroxycyclohexanecarboxylic acid is primarily a substrate for the production of cyclohexanecarboxylic acid . It plays a crucial role in the metabolic pathways of intestinal bacteria .

Mode of Action

The compound interacts with its target, the metabolic pathways of intestinal bacteria, where it serves as a substrate for the synthesis of cyclohexanecarboxylic acid . The resulting changes include the production of cyclohexanecarboxylic acid and other by-products of bacterial metabolism .

Biochemical Pathways

Trans-4-Hydroxycyclohexanecarboxylic acid affects the biochemical pathways involved in the synthesis of cyclohexanecarboxylic acid . The downstream effects of this interaction include the production of cyclohexanecarboxylic acid and other metabolites .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely influenced by its role as a substrate in bacterial metabolism . It is absorbed and distributed within the bacterial cells, metabolized to produce cyclohexanecarboxylic acid, and the by-products of this metabolism are excreted via the urinary tract .

Result of Action

The molecular and cellular effects of the action of trans-4-Hydroxycyclohexanecarboxylic acid include the production of cyclohexanecarboxylic acid and the modulation of bacterial metabolic processes .

Action Environment

The action, efficacy, and stability of trans-4-Hydroxycyclohexanecarboxylic acid are influenced by various environmental factors. These include the conditions within the bacterial cells where the compound is metabolized, and the urinary tract where the by-products of this metabolism are excreted .

特性

IUPAC Name |

4-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFRWBBJISAZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190327, DTXSID901015736 | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

trans-4-Hydroxycyclohexanecarboxylic acid | |

CAS RN |

17419-81-7, 3685-26-5, 3685-22-1 | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycyclohexylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

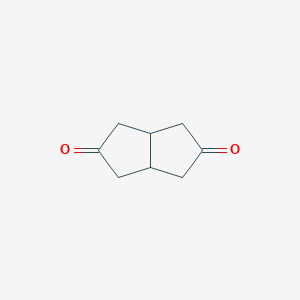

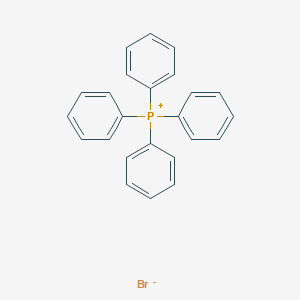

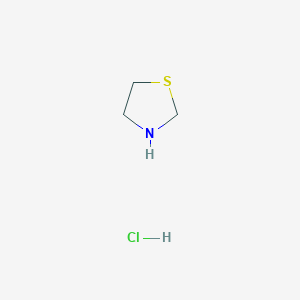

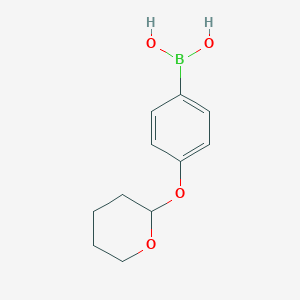

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of trans-4-hydroxycyclohexanecarboxylic acid in the biosynthesis of tacrolimus?

A: While the provided abstracts don't directly address this question, one abstract mentions the use of an fkbO deletion mutant of Streptomyces sp. KCTC 11604BP for mutational biosynthesis of tacrolimus analogues [, ]. This suggests that modifications to the biosynthetic pathway of tacrolimus, potentially involving trans-4-hydroxycyclohexanecarboxylic acid as a precursor or intermediate, can lead to the production of tacrolimus analogues. Further research is needed to confirm the specific role of trans-4-hydroxycyclohexanecarboxylic acid in this process.

Q2: How is trans-4-hydroxycyclohexanecarboxylic acid synthesized from a readily available starting material?

A: One study describes a novel synthesis of trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, a very late antigen-4 (VLA-4) antagonist, using trans-4-hydroxycyclohexanecarboxylic acid as the starting material []. This approach utilizes commercially available trans-4-hydroxycyclohexanecarboxylic acid and employs n-Bu₄NSO₃H-catalyzed basic etherification and iodine-mediated cyclization to construct the target molecule.

Q3: What is the enzymatic activity of 4-hydroxycyclohexanecarboxylate dehydrogenase and how specific is it for trans-4-hydroxycyclohexanecarboxylic acid?

A: 4-Hydroxycyclohexanecarboxylate dehydrogenase, found in Corynebacterium cyclohexanicum, catalyzes the NAD+-dependent oxidation of trans-4-hydroxycyclohexanecarboxylic acid to 4-oxocyclohexanecarboxylic acid []. This enzyme exhibits high specificity for trans-4-hydroxycyclohexanecarboxylic acid and does not utilize the cis isomer as a substrate. Furthermore, the enzyme demonstrates strict specificity for the position of the carbonyl group on the cyclohexane ring, with neither the 2-oxo nor 3-oxo homologues being accepted as substrates [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)